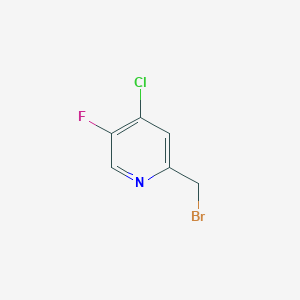

2-(Bromomethyl)-4-chloro-5-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139161-28-7 |

|---|---|

Molecular Formula |

C6H4BrClFN |

Molecular Weight |

224.46 g/mol |

IUPAC Name |

2-(bromomethyl)-4-chloro-5-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |

InChI Key |

MXMYIPJSPDYYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1Cl)F)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 4 Chloro 5 Fluoropyridine and Analogues

Precursor Synthesis Strategies for Halogenated Pyridine (B92270) Scaffolds

Introduction of Halogen Substituents (Fluorine, Chlorine)

The installation of fluorine and chlorine onto a pyridine ring can be achieved through several methods, with the choice of strategy often depending on the desired regiochemistry and the nature of the starting materials. Nucleophilic aromatic substitution is a predominant method, while electrophilic halogenation presents alternative, though often more challenging, routes.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing substituents onto heteroaromatic rings like pyridine. nih.gov The reaction is particularly effective for installing nucleophiles at the 2- and 4-positions, which are activated by the electron-withdrawing effect of the ring nitrogen. youtube.com The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

A key feature of SNAr on aromatic rings is the reactivity trend of halogens as leaving groups. Contrary to SN1 and SN2 reactions, fluoride (B91410) is often a better leaving group than chloride or bromide. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine. This effect polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. stackexchange.com Consequently, a common strategy to synthesize fluoropyridines is to displace a chlorine or nitro group using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF). mdpi.com Conversely, a fluorine atom can be displaced by a chloride nucleophile to generate a chloropyridine.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives

| Starting Material | Reagents | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | mdpi.com |

| 2,4-Dinitrochlorobenzene | Cl⁻ | 2,4-Dinitrochlorobenzene (identity) | nih.gov |

| 4-Halopyridine | MeO⁻ | 4-Methoxypyridine | youtube.com |

| 3-Halo(F,Cl,Br)-benzonitrile | [¹⁸F]Fluoride, DMSO | 3-[¹⁸F]Fluorobenzonitrile | nih.gov |

Direct electrophilic halogenation of pyridine is generally more difficult than for electron-rich aromatic rings like benzene (B151609). The pyridine nitrogen deactivates the ring towards electrophilic attack. Therefore, these reactions often require harsh conditions or specific activation strategies.

For fluorination, powerful electrophilic fluorinating agents are necessary. Reagents such as Selectfluor® (F-TEDA-BF₄) have been developed that contain a highly electrophilic fluorine atom attached to a nitrogen atom, making them capable of fluorinating even deactivated rings. nih.govwikipedia.org These N-F reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org

Electrophilic chlorination and bromination of aromatic compounds typically involve the use of elemental chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃, AlCl₃, or FeBr₃. youtube.com The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can attack the aromatic ring. For pyridine systems, derivatization to the corresponding pyridine-N-oxide can activate the ring, directing halogenation to the 2- and 4-positions.

Table 2: Reagents for Electrophilic Halogenation

| Halogenation | Reagent(s) | Description | Reference |

| Fluorination | Selectfluor® (F-TEDA-BF₄) | An N-F reagent used for electrophilic fluorination of various substrates. | nih.govwikipedia.org |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | An effective and commonly used N-F electrophilic fluorinating agent. | wikipedia.org |

| Chlorination | Cl₂ / FeCl₃ or AlCl₃ | Standard conditions for electrophilic chlorination of aromatic rings. | youtube.com |

| Bromination | Br₂ / FeBr₃ or AlBr₃ | Standard conditions for electrophilic bromination of aromatic rings. | youtube.com |

Synthesis of Methyl-Substituted Halopyridines as Precursors

The direct precursor to 2-(Bromomethyl)-4-chloro-5-fluoropyridine is 2-methyl-4-chloro-5-fluoropyridine. The synthesis of this intermediate can be approached in several ways. One method involves building the substituted pyridine ring from acyclic precursors. Another common strategy is the functionalization of a pre-existing, simpler pyridine derivative. For example, starting from a picoline (methylpyridine), a sequence of halogenation and/or substitution reactions can be employed.

A plausible route could start with a commercially available fluorinated picoline, followed by regioselective chlorination. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) has been achieved through the chlorination of β-picoline (3-methylpyridine). epo.org Similarly, 2-chloro-5-trifluoromethylpyridine can be prepared by the chlorination of 3-trifluoromethylpyridine. google.com These precedents suggest that a suitably substituted fluoropicoline could be chlorinated to install the required chlorine atom at the 4-position, potentially via an N-oxide intermediate to direct the regiochemistry.

Selective Bromomethylation Approaches

Once the 2-methyl-4-chloro-5-fluoropyridine precursor is obtained, the final step is the selective introduction of a bromine atom onto the methyl group.

Radical Bromination of Methyl Groups

The conversion of the methyl group to a bromomethyl group is typically achieved through a free radical bromination reaction. daneshyari.com This method is highly selective for the benzylic or analogous allylic position due to the resonance stabilization of the resulting radical intermediate. libretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). organic-chemistry.orgmissouri.edu NBS serves as a source of bromine radicals (Br•) at a consistently low concentration, which favors substitution over electrophilic addition to any double bonds. libretexts.orgyoutube.com The reaction is initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). daneshyari.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org Studies on the radical bromination of various methylpyridines (picolines) have shown that the pyridine nitrogen has a deactivating inductive effect, influencing the reactivity of adjacent or para methyl groups. daneshyari.com

Table 3: Typical Conditions for Radical Bromination with NBS

| Substrate | Reagents | Solvent | Conditions | Product | Reference |

| Toluene | NBS, Benzoyl Peroxide (BPO) | CCl₄ | Reflux | Benzyl bromide | daneshyari.com |

| Alkene (Allylic C-H) | NBS, light (hν) | CCl₄ | Reflux | Allylic bromide | libretexts.org |

| 2-Methylpyridine (B31789) | NBS | CCl₄ | Reflux, Initiator | 2-(Bromomethyl)pyridine (B1332372) | daneshyari.com |

| 2,5-Dimethylpyridine | NBS (1 equiv.), AIBN | CCl₄ | Reflux | 2-Bromomethyl-5-methylpyridine | daneshyari.com |

Alternative Bromomethylation Reagents and Conditions

The conversion of a methyl group on a pyridine ring to a bromomethyl group is most commonly accomplished through free-radical bromination. byjus.com While N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical initiation is the classic method, concerns over reaction selectivity and environmental impact have driven the development of alternative reagents and conditions. commonorganicchemistry.comrsc.org

The primary challenge in the free-radical bromination of methylpyridines is controlling the reaction to prevent the formation of dibrominated byproducts, which complicates purification and reduces the yield of the desired monobrominated product. sci-hub.se The selectivity of the reaction is highly dependent on the choice of solvent and brominating agent.

Influence of Solvents: Research has shown that the solvent plays a crucial role in the selectivity of benzylic bromination. While carbon tetrachloride is highly reactive, it often leads to poor selectivity. sci-hub.se Solvents such as benzene and dichloromethane (B109758) have been found to be better alternatives, offering improved selectivity with a reduced formation of dibromomethyl derivatives. sci-hub.seresearchgate.net In a move towards greener chemistry, diethyl carbonate has been successfully used as an environmentally friendly solvent, particularly in conjunction with microwave-assisted reactions, which can also significantly reduce reaction times. rsc.org

Alternative Brominating Agents: Several reagents have been explored as alternatives to NBS for benzylic bromination, each with specific applications and advantages. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a preferred reagent in some cases and can be used with or without an additional solvent. google.com Other notable reagents include tribromoisocyanuric acid (TBCA), which can function without the need for a separate radical initiator, and the combination of hydrobromic acid with hydrogen peroxide (HBr/H₂O₂), which provides a powerful but potentially aggressive brominating system. researchgate.netresearchgate.net For milder conditions, reagents such as pyridinium (B92312) hydrobromide perbromide (PHP) have been used, although they are more commonly associated with the alpha-bromination of ketones. commonorganicchemistry.com

The choice of reagent and conditions is critical and can be tailored to the specific substrate and desired outcome. Below is a table summarizing various reagents and conditions used for benzylic bromination.

Multi-step Convergent and Divergent Synthesis Pathways

The synthesis of complex molecules containing the this compound moiety often relies on sophisticated multi-step strategies. These can be broadly categorized as convergent or divergent pathways, which offer strategic advantages in terms of efficiency, flexibility, and yield.

A divergent synthesis strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov For instance, a functionalized pyridine core, similar to the title compound, can be used as a starting point. Through various reactions at the bromomethyl group (e.g., nucleophilic substitutions) and potentially at other positions on the ring (e.g., cross-coupling reactions), a wide range of derivatives can be accessed. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Examples in the literature demonstrate the divergent synthesis of functionalized 3-aminotetrahydropyridines from a pyridine precursor and the creation of diverse 2-pyridones from β-keto amides. nih.govnih.gov

Total Synthesis Strategies for Complex Derivatives Incorporating the Compound

The 2-(bromomethyl)pyridine unit is a valuable synthon in the total synthesis of natural products and other complex molecular targets. While no published total syntheses explicitly report the use of this compound, strategies employed for incorporating analogous substituted pyridine scaffolds are highly relevant.

For example, the total synthesis of the natural product (+)-floyocidin B, which exhibits antimicrobial activity, relied on the strategic 4,5-regioselective functionalization of a 2-chloropyridine (B119429) core. mdpi.com This highlights the importance of controlling reactions on a highly substituted pyridine ring to build molecular complexity. Similarly, the unified total synthesis of limonoid alkaloids, a class of biologically active natural products, required the development of robust methods for assembling a demanding tetrasubstituted pyridine core, such as the Liebeskind pyridine synthesis or a novel pyran-to-pyridine conversion. chemrxiv.org These examples underscore the role of functionalized pyridines as critical building blocks. The 2-(bromomethyl) group serves as an effective electrophilic handle, allowing the pyridine moiety to be incorporated into a larger molecular framework through the formation of a new carbon-carbon or carbon-heteroatom bond.

Stereoselective and Regioselective Synthesis Considerations

When incorporating a building block like this compound into a larger molecule, controlling the selectivity of chemical transformations is paramount.

Regioselectivity refers to the control of reaction at a specific position on a molecule. The pyridine ring's reactivity is heavily influenced by its existing substituents. The electron-withdrawing nature of the chloro and fluoro groups, combined with the directing effect of the ring nitrogen, dictates the position of subsequent electrophilic or nucleophilic attacks. For related substituted pyridines and quinolines, methods like directed ortho-metalation have been used to achieve highly regioselective functionalization. mdpi.comnih.gov By using specific bases like lithium diisopropylamide (LDA), it is possible to deprotonate a specific position adjacent to an existing substituent, allowing for the introduction of a new functional group with precise control. nih.gov Furthermore, the regioselectivity of the initial bromination of the methyl group is also a key consideration, as radical reactions can sometimes lead to substitution on the aromatic ring itself under certain conditions. daneshyari.com

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. While this compound is itself achiral, it is often used in the synthesis of chiral molecules. Any reaction that creates a new stereocenter, for example, a nucleophilic substitution at the bromomethyl group by a complex, prochiral nucleophile, would require stereoselective methods to control the configuration of the product. The development of catalytic asymmetric methods for synthesizing chiral pyridine derivatives is an active area of research. nih.govnih.gov These methods include enantioselective alkylations of pyridine derivatives and stereoselective dearomatization reactions, which can produce chiral piperidines and other saturated heterocycles. mdpi.com Such strategies are essential when the final target molecule possesses specific stereochemical requirements for its biological activity.

Chemical Reactivity and Reaction Mechanisms of 2 Bromomethyl 4 Chloro 5 Fluoropyridine

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, with the carbon atom bearing a partial positive charge and the bromine atom a partial negative charge. This polarization, combined with the fact that bromide is an excellent leaving group, makes the carbon atom highly susceptible to attack by a wide range of nucleophiles. The reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of substitution reactions.

Nucleophilic substitution is the predominant reaction pathway for the bromomethyl group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-bromine bond breaks.

2-(Bromomethyl)-4-chloro-5-fluoropyridine readily reacts with various oxygen-containing nucleophiles to form ethers, esters, and other related compounds. These reactions are fundamental for introducing new functional groups into the molecule. For instance, reaction with alkoxides or phenoxides yields the corresponding ethers, while reaction with carboxylate salts produces esters.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether |

| Carboxylate | Sodium Acetate (NaOAc) | Ester |

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react efficiently with the bromomethyl group to form new carbon-nitrogen bonds. beilstein-journals.org These alkylation reactions are crucial for building more complex nitrogen-containing heterocyclic structures. The reaction with ammonia yields the primary amine, while primary and secondary amines produce secondary and tertiary amines, respectively.

| Nucleophile | Reagent Example | Product Class |

| Ammonia | Ammonia (NH₃) | Primary Amine |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Tertiary Amine |

| Azide | Sodium Azide (NaN₃) | Azide |

Sulfur and phosphorus nucleophiles are also effective in displacing the bromide ion. Thiolates, derived from thiols, react to form thioethers (sulfides), which are valuable intermediates in organic synthesis. Similarly, phosphines, such as triphenylphosphine, react to form phosphonium (B103445) salts.

| Nucleophile | Reagent Example | Product Class |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether |

| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium Salt |

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Phosphonium Salt |

A notable reaction involving nitrogen nucleophiles is the formation of quaternary pyridinium (B92312) salts. When this compound is treated with a tertiary amine or another pyridine (B92270) derivative, the nitrogen atom of the nucleophile attacks the bromomethyl carbon. researchgate.netnih.gov This process, known as the Menshutkin reaction, results in the formation of a stable quaternary ammonium (B1175870) salt where the nitrogen atom bears a positive charge. researchgate.net These salts have applications as ionic liquids, phase-transfer catalysts, and biologically active compounds. nih.govsrce.hrnih.gov

| Nucleophile (Tertiary Amine/Pyridine) | Reagent Example | Product Class |

| Pyridine | Pyridine | N-((4-chloro-5-fluoropyridin-2-yl)methyl)pyridinium bromide |

| Triethylamine | Triethylamine (Et₃N) | Quaternary Ammonium Salt |

| 4-Dimethylaminopyridine | 4-Dimethylaminopyridine (DMAP) | Quaternary Ammonium Salt |

While nucleophilic substitution is the dominant pathway, elimination reactions can occur under specific conditions, typically in the presence of a strong, sterically hindered base. bits-pilani.ac.inlibretexts.org The most likely elimination mechanism is the bimolecular elimination (E2) pathway. In this reaction, the base removes a proton from the methyl group at the same time the bromide ion departs, forming a double bond. However, for the bromomethyl group, there are no β-hydrogens on an adjacent carbon atom within an alkyl chain, making a standard E2 elimination to form an alkene impossible.

An alternative elimination pathway could theoretically lead to the formation of a carbene intermediate, but this is a high-energy process and generally not a favored route. Competition between substitution (SN2) and elimination (E2) is a key factor in the reactivity of alkyl halides. bits-pilani.ac.in For a primary halide like this compound, SN2 reactions are overwhelmingly favored over E2 reactions. libretexts.org

The unimolecular elimination (E1) mechanism is highly unlikely. The E1 pathway proceeds through a carbocation intermediate. libretexts.org The formation of a primary carbocation at the methylene (B1212753) position would be energetically unfavorable, making the E1 route non-competitive with the SN2 pathway.

Elimination Reactions (E2, E1)

Formation of Unsaturated Pyridine Derivatives

The bromomethyl group at the C2 position can undergo elimination reactions to form unsaturated pyridine derivatives, specifically 2-vinylpyridines. This transformation typically proceeds via an E1 or E2 mechanism when treated with a base. libretexts.orgopenstax.org

In an E2 mechanism, a base abstracts a proton from the methyl group, leading to the simultaneous expulsion of the bromide ion and the formation of a carbon-carbon double bond. For this to occur, a sufficiently strong, non-nucleophilic base is generally required to favor elimination over substitution.

According to Zaitsev's rule, base-induced elimination reactions typically yield the more stable, more highly substituted alkene. openstax.orgmasterorganicchemistry.com In this case, as the elimination can only produce the terminal alkene, regioselectivity is not a factor. The reaction is driven by the formation of the conjugated π-system between the newly formed double bond and the pyridine ring.

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the 2-(bromomethyl) group is the weakest bond in the molecule and is susceptible to homolytic cleavage to form a pyridyl-stabilized carbon radical. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by ultraviolet (UV) light. wikipedia.orglibretexts.org

Once formed, the 2-(pyridylmethyl) radical can participate in various radical chain reactions. A common transformation is reductive dehalogenation, where a radical propagating agent like tributyltin hydride (Bu₃SnH) donates a hydrogen atom to the carbon radical, yielding the corresponding 2-methylpyridine (B31789) derivative and a tributyltin radical that continues the chain. libretexts.org

The stability of the intermediate radical is enhanced by resonance delocalization into the pyridine ring, making the bromomethyl group a prime site for radical reactions. The general steps of a radical chain reaction are initiation, propagation, and termination. masterorganicchemistry.com

Reactivity of the Halogen Atoms on the Pyridine Ring (Chloro and Fluoro)

The pyridine ring is electron-deficient, a characteristic that is amplified by the presence of electron-withdrawing halogen substituents. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com However, some SNAr reactions may also proceed through a concerted mechanism. nih.govsemanticscholar.org

In this compound, there are two potential sites for SNAr on the ring: the C4-chloro position and the C5-fluoro position. The selectivity of the substitution is governed by two main factors: the position of the halogen relative to the ring nitrogen and the nature of the halogen itself.

Positional Activation : The C4 position (para to the nitrogen) is highly activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance. youtube.comstackexchange.com In contrast, the C5 position (meta to the nitrogen) is not directly activated, as the negative charge cannot be delocalized onto the nitrogen. youtube.com Therefore, nucleophilic substitution is overwhelmingly favored at the C4 position.

Leaving Group Ability : In SNAr reactions, the typical halogen reactivity order is F > Cl > Br > I. researchgate.netrsc.org This is often contrary to leaving group ability in SN1/SN2 reactions and is attributed to the fact that the rate-determining step is frequently the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the attack. sci-hub.se

For this compound, the positional activation at C4 is the dominant factor. Thus, a nucleophile will selectively attack the C4 position, displacing the chloride ion.

| Position | Halogen | Activation by Ring Nitrogen | Relative Reactivity | Primary Reason |

|---|---|---|---|---|

| C4 | Chloro | High (Para position) | High | Resonance stabilization of intermediate by nitrogen. stackexchange.com |

| C5 | Fluoro | Low (Meta position) | Low | No direct resonance stabilization by nitrogen. youtube.com |

The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. stackexchange.com This effect reduces the electron density of the entire ring system, making it more susceptible to attack by nucleophiles compared to benzene (B151609).

Crucially, the nitrogen atom's lone pair is in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system. The nitrogen atom can, however, stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophilic attack occurs at the ortho (C2, C6) or para (C4) positions. stackexchange.com This stabilization significantly lowers the activation energy for the reaction at these positions, making them highly reactive in SNAr processes. The C3 and C5 positions lack this stabilization, rendering them much less reactive. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the pyridine ring can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. wikipedia.orgnobelprize.orgbohrium.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The mechanism of these reactions typically involves an oxidative addition of the aryl halide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Site selectivity in cross-coupling reactions is primarily determined by the carbon-halogen bond dissociation energy. The ease of oxidative addition follows the trend: I > Br > Cl >> F. acs.org The C-F bond is significantly stronger and less reactive than the C-Cl bond.

Consequently, in this compound, transition metal-catalyzed cross-coupling reactions are expected to occur selectively at the C4-chloro position. While C-F bond activation is possible, it requires specialized catalysts and more forcing reaction conditions. mdpi.commdpi.com For standard cross-coupling conditions (e.g., Pd(PPh₃)₄), the C-Cl bond will be the exclusive site of reaction. uwindsor.ca

| Reaction Type | Reactive Site | Expected Product Type | Governing Principle |

|---|---|---|---|

| Nucleophilic Substitution (e.g., NaOMe) | C4-Cl | 4-methoxy-5-fluoro-2-(bromomethyl)pyridine | SNAr positional activation (para to N). youtube.comstackexchange.com |

| Suzuki Coupling (e.g., ArB(OH)₂, Pd cat.) | C4-Cl | 4-aryl-5-fluoro-2-(bromomethyl)pyridine | Ease of oxidative addition (C-Cl vs C-F bond strength). acs.org |

| Radical Reaction (e.g., AIBN, Bu₃SnH) | C(H₂)-Br | 4-chloro-5-fluoro-2-methylpyridine | Weakest bond dissociation energy (C-Br). libretexts.org |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. In the context of polyhalogenated pyridines, the site of coupling is generally dictated by the relative reactivity of the carbon-halogen bonds. Typically, the order of reactivity is C-I > C-Br > C-Cl. For substrates like this compound, the reaction can theoretically occur at either the C4-Cl bond or the benzylic C-Br bond of the bromomethyl group.

Research into the Suzuki-Miyaura reactions of polychlorinated pyridines has shown that selective transformations are possible. For instance, in some systems, the C4 position of a dichloropyridine can be selectively functionalized. The choice of palladium catalyst and ligands is crucial in directing this selectivity. Sterically hindered and electron-rich phosphine ligands often promote the coupling of less reactive C-Cl bonds. While specific studies on this compound are not extensively documented in readily available literature, the general principles suggest that selective coupling at the C4-Cl position with an arylboronic acid is feasible, potentially leaving the bromomethyl group intact for subsequent transformations.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-(Bromomethyl)-5-fluoro-4-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 2-(Bromomethyl)-5-fluoro-4-(4-methoxyphenyl)pyridine |

This table represents hypothetical reaction conditions based on general knowledge of Suzuki-Miyaura couplings on similar substrates and is for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and materials. Similar to the Suzuki-Miyaura coupling, the chemoselectivity of this reaction on this compound would depend on the relative reactivity of the C4-Cl and the C-Br bonds.

Generally, the oxidative addition of palladium to a C-Br bond is more facile than to a C-Cl bond. However, in the case of a benzylic bromide versus an aryl chloride, the reactivity can be competitive. The choice of palladium precatalyst and, critically, the phosphine ligand can be tuned to favor amination at the C4 position. The use of bulky, electron-rich ligands can facilitate the challenging oxidative addition to the C-Cl bond. It is also conceivable that under certain conditions, the bromomethyl group could react with the amine nucleophile in a competing SN2 reaction. Careful optimization of reaction conditions, including temperature and the choice of base, would be necessary to achieve selective amination at the pyridine ring.

Sonogashira, Heck, and Stille Couplings

Sonogashira Coupling: This reaction pairs a terminal alkyne with an organic halide. For this compound, the C4-Cl bond would be the primary site for this transformation. The reactivity order in Sonogashira couplings generally follows C-I > C-Br > C-OTf > C-Cl. Therefore, coupling at the C4-Cl bond would likely require more forcing conditions, such as higher temperatures and the use of a suitable palladium catalyst and copper(I) co-catalyst.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an organic halide. Similar to other palladium-catalyzed reactions, the C4-Cl bond of this compound would be the expected site of reaction. The success of the Heck coupling would depend on the electronic nature of the alkene and the optimization of the catalytic system.

Stille Coupling: The Stille coupling utilizes an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups. The relative reactivity of the C-X bonds in Stille couplings is typically C-I > C-Br > C-OTf > C-Cl. Therefore, achieving a selective Stille coupling at the C4-Cl position of this compound would likely require careful selection of the palladium catalyst and reaction conditions to avoid competing reactions at the bromomethyl group.

Reductive Dehalogenation Reactions

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. For this compound, selective dehalogenation could be a useful synthetic strategy.

Given the typical reactivity of C-X bonds (C-Br > C-Cl > C-F), it is plausible that the bromomethyl group could be selectively reduced to a methyl group under mild catalytic hydrogenation conditions (e.g., H₂, Pd/C). This would yield 4-chloro-5-fluoro-2-methylpyridine. More forcing conditions would likely be required to cleave the C-Cl bond, and the C-F bond is generally the most resistant to reduction.

Interplay Between Bromomethyl and Ring Halogen Reactivity

The presence of multiple reactive sites on this compound necessitates a careful consideration of chemoselectivity in any synthetic transformation. The reactivity of the bromomethyl group (susceptible to nucleophilic substitution and reduction) can compete with the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Chemoselectivity Challenges and Strategies

The primary chemoselectivity challenge lies in selectively functionalizing either the C4-Cl position or the bromomethyl group while leaving the other intact.

Strategies for selective C4-Cl functionalization:

Catalyst and Ligand Choice: Employing palladium catalysts with bulky, electron-rich ligands that are known to promote the oxidative addition to aryl chlorides can favor reaction at the C4 position.

Reaction Temperature: Lowering the reaction temperature may favor the generally more difficult oxidative addition at the C-Cl bond over potential side reactions involving the bromomethyl group.

Protection of the Bromomethyl Group: Although less ideal, temporary conversion of the bromomethyl group to a less reactive functionality could be a strategy to ensure selective reaction at the pyridine ring.

Strategies for selective bromomethyl group functionalization:

Nucleophilic Substitution: Utilizing classic SN2 reaction conditions with a suitable nucleophile at lower temperatures would likely favor reaction at the more electrophilic benzylic carbon of the bromomethyl group over the C4-Cl position.

Avoiding Palladium Catalysts: To exclusively target the bromomethyl group, palladium-catalyzed conditions should be avoided.

Ortho-Metalation and Directed Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this often leads to deprotonation at the C2 or C6 positions. However, other substituents can exert a stronger directing effect. In the case of this compound, the halogen atoms, particularly the fluorine, could potentially act as directing groups. Halogens are known to be weak to moderate directing groups in DoM.

A significant challenge in the lithiation of pyridines is the propensity for nucleophilic addition of the organolithium reagent to the pyridine ring. To circumvent this, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures.

For this compound, a potential DoM strategy could involve using LDA or LiTMP to deprotonate the pyridine ring. The regioselectivity of this deprotonation would be influenced by the combined directing effects of the nitrogen atom, the chloro, fluoro, and bromomethyl substituents. It is conceivable that lithiation could be directed to the C3 or C6 positions, depending on the relative strengths of these directing groups and the steric environment. Subsequent quenching of the resulting lithiated species with an electrophile would provide a route to further substituted derivatives. However, the acidic protons of the bromomethyl group could also be a site of deprotonation, further complicating the reactivity profile.

Applications of 2 Bromomethyl 4 Chloro 5 Fluoropyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique structural features of 2-(Bromomethyl)-4-chloro-5-fluoropyridine make it an invaluable building block for the synthesis of more complex heterocyclic systems. The reactivity of the bromomethyl group, coupled with the potential for nucleophilic substitution of the chloro and fluoro groups, provides chemists with a powerful tool for constructing intricate molecular architectures.

Synthesis of Substituted Pyridines and Bipyridines

The bromomethyl group at the 2-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, making it an excellent handle for introducing a wide variety of substituents. This reactivity can be exploited to synthesize a range of substituted pyridines. For instance, reaction with various nucleophiles such as amines, thiols, and carbanions can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

Furthermore, this compound can serve as a precursor for the synthesis of bipyridine derivatives. While direct coupling reactions involving the bromomethyl group are less common for forming bipyridines, this compound can be chemically modified to a form suitable for cross-coupling reactions. For example, the bromomethyl group could be converted to a methyl group, followed by functionalization of the pyridine ring to introduce a leaving group suitable for palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.

Table 1: Potential Reactions for the Synthesis of Substituted Pyridines from this compound

| Nucleophile | Resulting Functional Group at C2 | Potential Application of Product |

| Primary/Secondary Amine | Aminomethyl | Pharmaceutical scaffolds |

| Thiol | Thiomethyl | Agrochemicals |

| Cyanide | Cyanomethyl | Precursor for carboxylic acids, amines |

| Malonate Ester | Substituted ethyl | Intermediate for further functionalization |

Construction of Fused Pyridine Ring Systems

The strategic placement of reactive groups in this compound allows for its use in the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for building polycyclic molecules, and this compound is well-suited for such transformations.

For example, the bromomethyl group can react with a nucleophile that is tethered to another part of the molecule or introduced at the 3-position of the pyridine ring (following a suitable functionalization sequence). This can lead to the formation of a new ring fused to the pyridine core. The chloro and fluoro substituents can also participate in cyclization reactions, particularly through nucleophilic aromatic substitution, to form fused systems. The specific nature of the fused ring system would depend on the nature of the reacting partner and the reaction conditions employed.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical intermediates and lead compounds.

Design and Synthesis of Derivatives with Targeted Functionalities

The ability to selectively functionalize the different positions of this compound allows for the rational design and synthesis of derivatives with specific biological activities. The bromomethyl group can be used to introduce side chains that can interact with biological targets, while the chloro and fluoro groups can be replaced with other functionalities to modulate the electronic properties and metabolic stability of the molecule.

For instance, the chloro group at the 4-position can be displaced by nucleophiles such as amines or alcohols to introduce diversity. The fluorine atom at the 5-position is generally less reactive towards nucleophilic substitution than the chlorine atom, allowing for selective reactions. This differential reactivity is a key advantage in multi-step syntheses.

Table 2: Potential Pharmaceutical Scaffolds Derived from this compound

| Modification | Resulting Structure | Potential Therapeutic Area |

| Reaction of bromomethyl group with a primary amine | 2-(Aminomethyl)-4-chloro-5-fluoropyridine derivative | CNS disorders, oncology |

| Substitution of the 4-chloro group with a phenol | 2-(Bromomethyl)-5-fluoro-4-phenoxypyridine derivative | Anti-inflammatory, anti-cancer |

| Conversion of bromomethyl to an aldehyde, followed by further reaction | Functionalized pyridine-2-carboxaldehyde derivative | Antiviral, antibacterial |

Scaffold for Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The rigid pyridine core of this compound provides a well-defined three-dimensional framework upon which a pharmacophore can be built.

By systematically modifying the substituents at the 2-, 4-, and 5-positions, chemists can explore the structure-activity relationship (SAR) of a series of compounds and identify the key features required for biological activity. The ability to introduce a variety of functional groups with different steric and electronic properties makes this compound a valuable tool in the early stages of drug discovery.

Role in Agrochemical and Materials Science Research as a Synthetic Intermediate

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and materials science.

In agrochemical research, substituted pyridines are a well-established class of compounds with herbicidal, insecticidal, and fungicidal properties. The specific combination of halogen and methyl substituents in this compound can be a precursor to developing new active ingredients. For example, similar chlorinated and fluorinated pyridine derivatives are key intermediates in the synthesis of several commercial pesticides. nih.gov The reactivity of the bromomethyl group allows for the introduction of toxophores or moieties that enhance the uptake and translocation of the compound in plants or insects.

In materials science, functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The electronic properties of the pyridine ring can be tuned by the introduction of different substituents. The this compound scaffold could be incorporated into larger conjugated systems to create materials with specific photophysical or electronic properties. The presence of the halogen atoms also provides sites for further modification and polymerization.

Green Chemistry Approaches in Synthetic Applications

One of the most promising green chemistry approaches applicable to the synthesis of derivatives of this compound is the use of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when dealing with highly reactive intermediates. For instance, the synthesis of related 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has been successfully demonstrated using a flow reactor, showcasing the potential for rapid and efficient production with minimal waste. nih.gov This methodology could be extrapolated to the synthesis and subsequent reactions of this compound, leading to higher yields, reduced reaction times, and a safer operational environment. The enclosed nature of flow systems also minimizes the release of volatile organic compounds, further contributing to a greener process.

The selection of environmentally benign solvents is another cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and hazardous solvents. Research into the synthesis of pyridine derivatives has explored the use of greener alternatives such as water, ionic liquids, and deep eutectic solvents. ijarsct.co.in While the solubility of this compound in these solvents would need to be experimentally verified, the development of aqueous or recyclable solvent systems for its reactions would significantly reduce the environmental footprint of its applications.

Biocatalysis represents a powerful green tool for the synthesis of functionalized pyridines. rsc.orgrsc.orgnbinno.com Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. While no specific biocatalytic applications involving this compound have been reported, the potential for enzymatic transformations, such as the selective oxidation or reduction of derivatives, remains an area ripe for exploration. The use of whole-cell biocatalysts could further simplify processes by eliminating the need for enzyme purification. rsc.orgrsc.org

Improving the atom economy of synthetic transformations is a fundamental principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. jocpr.comprimescholars.com The design of synthetic routes starting from this compound should prioritize addition and cycloaddition reactions over substitution reactions that generate stoichiometric byproducts. Catalytic approaches, particularly those employing earth-abundant and non-toxic metals, can also enhance atom economy by enabling reactions with high efficiency and selectivity. ijarsct.co.in

Finally, the use of alternative energy sources such as microwave irradiation and ultrasound can contribute to greener synthetic protocols. nih.gov These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.gov The application of microwave-assisted synthesis, for example, has been shown to be effective in the preparation of various pyridine derivatives and could potentially be applied to reactions involving this compound to achieve more energy-efficient processes. nih.gov

The table below summarizes potential green chemistry approaches and their benefits in the context of synthesizing and utilizing this compound.

| Green Chemistry Approach | Potential Application for this compound | Key Benefits |

| Flow Chemistry | Synthesis of the compound and its derivatives in a continuous microreactor. | Enhanced safety, improved reaction control, higher yields, reduced waste. |

| Green Solvents | Utilizing water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced use of volatile organic compounds, potential for solvent recycling. |

| Biocatalysis | Employing enzymes for selective functional group transformations of derivatives. | High selectivity, mild reaction conditions, use of aqueous media. |

| Improved Atom Economy | Designing synthetic routes that maximize the incorporation of atoms into the final product. | Minimized waste generation, more efficient use of resources. |

| Alternative Energy Sources | Using microwave or ultrasonic irradiation to drive reactions. | Reduced reaction times, lower energy consumption, potentially higher yields. |

Despite a comprehensive search for theoretical and computational investigations on the chemical compound This compound , no specific studies detailing its quantum chemical calculations, molecular geometry, electronic structure, frontier molecular orbitals, electrostatic potential surface, or predicted spectroscopic properties (NMR, IR/Raman) were found in the available scientific literature.

The search for data using Density Functional Theory (DFT) methods, which are commonly employed for such analyses, did not yield any results for this particular molecule. Similarly, inquiries for predicted molecular geometry, analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential surface maps for this compound returned no relevant scholarly articles or database entries.

Furthermore, no theoretical calculations for its Nuclear Magnetic Resonance (NMR) chemical shifts or its vibrational frequencies for Infrared (IR) and Raman spectroscopy could be located.

This lack of available data prevents the construction of a detailed article on the theoretical and computational aspects of this compound as outlined in the requested structure. The information required to populate the specified sections and subsections is not present in the public domain or indexed in the searched scientific databases. Therefore, it is not possible to provide an article that is both scientifically accurate and strictly adheres to the provided outline.

Theoretical and Computational Investigations

Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone. For 2-(bromomethyl)-4-chloro-5-fluoropyridine, understanding its reactivity is key to its synthesis and application.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govucl.ac.uk By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into the conformational flexibility of this compound and its interactions with solvent molecules or other reactants on a timescale of nanoseconds or longer.

For example, an MD simulation could be used to study the diffusion of a nucleophile towards the bromomethyl group and the organization of solvent molecules around the reactants prior to a reaction. This can provide a more dynamic picture of the reaction environment than static quantum chemical calculations. nih.gov The trajectories from MD simulations can also be used to calculate thermodynamic properties such as free energy profiles for conformational changes or binding events.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies

Traditional batch synthesis of complex molecules like 2-(Bromomethyl)-4-chloro-5-fluoropyridine often involves multi-step processes with challenges in yield, selectivity, and safety. Modern synthetic methodologies, such as flow chemistry and photocatalysis, offer promising alternatives to address these limitations.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of functionalized heterocycles. mdpi.comthieme-connect.comuc.pt This technique offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for reactions involving hazardous intermediates. For the synthesis of this compound, a multi-step flow process could be envisioned, starting from simpler pyridine (B92270) precursors. mdpi.com The precise control offered by flow reactors could be particularly advantageous for the selective introduction of the bromo-, chloro-, and fluoro- substituents, as well as the bromomethyl group, minimizing the formation of isomers and byproducts.

Photocatalysis: Photocatalysis has revolutionized the functionalization of C-H bonds in heterocyclic compounds. nih.govresearchgate.neticiq.orgacs.orgrecercat.cat This methodology harnesses the energy of visible light to generate reactive radical intermediates under mild conditions. For a molecule like this compound, photocatalytic methods could enable novel pathways for its synthesis or further derivatization. For instance, late-stage C-H functionalization of a suitable pyridine precursor could be achieved with high regioselectivity, a significant advantage over traditional methods that often require harsh conditions. nih.govresearchgate.net

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Flow Chemistry | Improved safety, higher yields, better process control, scalability. mdpi.comuc.pt | Initial setup cost, potential for clogging with solid byproducts. |

| Photocatalysis | Mild reaction conditions, high selectivity, access to novel reactivity. nih.govresearchgate.neticiq.org | Substrate scope limitations, potential for over-reaction or side reactions. |

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for novel molecules in drug discovery and materials science has spurred the development of automated synthesis platforms and high-throughput experimentation (HTE). merckmillipore.comresearchgate.netresearchgate.netyoutube.comnih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new leads.

For this compound, its integration into automated synthesis workflows would allow for the efficient generation of a diverse range of derivatives. merckmillipore.comresearchgate.net By reacting the bromomethyl group with various nucleophiles in a parallel format, a library of compounds with diverse functionalities could be readily assembled. HTE could then be employed to screen these derivatives for desired biological activities or material properties. nih.govnih.gov This approach significantly shortens the discovery cycle compared to traditional, manual methods.

| Well | Nucleophile | Potential Product Class |

|---|---|---|

| A1 | Phenol | Aryloxymethylpyridine |

| A2 | Thiophenol | Arylthiomethylpyridine |

| A3 | Aniline | Arylaminomethylpyridine |

| A4 | Imidazole | Imidazolylmethylpyridine |

Exploration of New Reactivity Modes

The unique arrangement of substituents in this compound—a reactive bromomethyl group and three different halogens on the pyridine ring—offers a rich platform for exploring novel reactivity. The electron-deficient nature of the pyridine ring, further enhanced by the halogen substituents, influences the reactivity of each position. nih.govbeilstein-journals.org

Future research could focus on the selective functionalization of the C-H bonds on the pyridine ring, potentially through transition-metal catalysis. beilstein-journals.org Furthermore, the differential reactivity of the chloro and fluoro substituents could be exploited for sequential cross-coupling reactions, allowing for the controlled introduction of various groups. The interplay between the bromomethyl group and the halogenated pyridine core could also lead to interesting intramolecular cyclization reactions, providing access to novel fused heterocyclic systems. Computational studies can play a crucial role in predicting and understanding these new reactivity modes. oberlin.eduosu.eduresearchgate.netnih.govwalshmedicalmedia.com

Sustainable and Green Chemical Synthesis of Halogenated Pyridines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. rasayanjournal.co.innih.govijarsct.co.inresearchgate.netnih.gov For halogenated pyridines, this translates to the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

Future synthetic strategies for this compound and related compounds will likely focus on atom-economical reactions, the use of greener solvents (or solvent-free conditions), and the application of reusable catalysts. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields in the synthesis of pyridine derivatives, often with reduced energy consumption compared to conventional heating. nih.govijarsct.co.in The development of catalytic C-H halogenation methods would also represent a significant step towards a more sustainable synthesis of halopyridines, avoiding the use of stoichiometric halogenating agents. nih.gov

Advanced Spectroscopic Tools and Data Analysis for Structural Confirmation

Unambiguous structural confirmation is paramount in chemical synthesis. While standard techniques like NMR and mass spectrometry are routine, advanced methods are becoming increasingly important for complex molecules like this compound.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the complex proton and carbon spectra of highly substituted pyridines. researchgate.netipb.pttandfonline.comnih.govaip.org For fluorinated compounds, 19F NMR provides crucial information about the electronic environment of the fluorine atom. Advanced pulse sequences and computational prediction of NMR spectra can further aid in the definitive structural elucidation. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the target molecule. chromatographyonline.comtutorchase.comscholaris.ca The presence of bromine and chlorine atoms in this compound will result in a characteristic isotopic pattern in the mass spectrum, which can be used for its identification, even in complex mixtures. tutorchase.com Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the molecule. scholaris.ca The development of automated data analysis tools can help in the rapid identification of halogenated compounds from large datasets. nih.govnih.gov

| Technique | Expected Key Information |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants of the two aromatic protons and the methylene (B1212753) protons. |

| ¹³C NMR | Chemical shifts of the six distinct carbon atoms. |

| ¹⁹F NMR | Chemical shift of the fluorine atom, providing information on its electronic environment. |

| HRMS | Accurate mass measurement to confirm the elemental formula (C₆H₄BrClFN). Characteristic isotopic pattern for Br and Cl. tutorchase.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Bromomethyl)-4-chloro-5-fluoropyridine, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves bromination of a methyl group on a pre-functionalized pyridine core. For example, radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in inert solvents like CCl₄ or DCM under reflux. Optimization includes controlling reaction time (12–24 hrs), temperature (70–80°C), and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Similar protocols are used for structurally related bromomethylpyridines .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br, δ ~4.3 ppm), chloro, and fluoro substituents. ¹⁹F NMR (δ ~-120 ppm) identifies fluorine environment.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Matches calculated C, H, N, and halogen percentages.

Reference databases like PubChem provide benchmark spectral data .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : The compound is moisture- and light-sensitive. Store under inert gas (Ar/N₂) at -20°C in amber vials. Regularly monitor decomposition via TLC or NMR. Avoid prolonged exposure to protic solvents, as the bromomethyl group may hydrolyze to -CH₂OH. Safety protocols for halogenated compounds (e.g., fume hood use, PPE) are essential .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer : The bromomethyl group acts as a primary electrophilic site due to its high leaving-group ability (Br⁻). Chloro and fluoro substituents exert electronic effects: the electron-withdrawing fluoro group at position 5 directs nucleophiles to the bromomethyl site (position 2) via inductive effects. Computational studies (DFT) can map charge distribution and transition states. Experimental validation involves competitive reactions with nucleophiles (e.g., amines, thiols) under varying conditions .

Q. How can discrepancies in reported cross-coupling reaction yields involving this compound be resolved?

- Methodological Answer : Contradictions often arise from catalyst choice (Pd vs. Cu), solvent polarity, or base strength. Systematic optimization includes:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃).

- Testing solvents (DMF, THF) and bases (Cs₂CO₃, K₃PO₄).

- Monitoring reaction progress via in-situ IR or LC-MS.

Comparative studies with analogs (e.g., 5-Bromo-2-chloropyridine) highlight steric/electronic influences .

Q. What strategies validate the potential of this compound as a kinase inhibitor scaffold in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, BRAF) using software like AutoDock.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br with -CN or -NH₂) and test inhibitory activity via enzymatic assays.

- Biological Evaluation : Use IC₅₀ determinations in cell-based models (e.g., cancer cell lines). PubChem data on related pyridine-based pharmacophores supports target prioritization .

Q. How do solvent effects influence the interpretation of NMR data for this compound?

- Methodological Answer : Polar aprotic solvents (CDCl₃, DMSO-d₆) shift proton signals due to hydrogen bonding. For example, the bromomethyl proton (δ 4.3 ppm in CDCl₃) may upfield shift in DMSO-d₆. Deuterated solvent databases and controlled experiments (same solvent across studies) mitigate misinterpretation. Referencing internal standards (TMS) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.